molecular formula C8H3ClF3N B6254894 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine CAS No. 1256824-61-9

2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine

Cat. No. B6254894
CAS RN: 1256824-61-9
M. Wt: 205.6
InChI Key:
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Description

2-Chloro-4-ethynyl-6-(trifluoromethyl)pyridine is a pyridine derivative . It is a part of the trifluoromethylpyridine (TFMP) class of compounds, which are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

2-Chloro-4-ethynyl-6-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine is C6H3ClF3N . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom, an ethynyl group, and a trifluoromethyl group .

Safety and Hazards

2-Chloro-4-ethynyl-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine involves the introduction of a chloro group, an ethynyl group, and a trifluoromethyl group onto a pyridine ring.", "Starting Materials": [ "2-chloropyridine", "acetylene", "trifluoromethyl iodide", "potassium tert-butoxide", "copper(I) iodide", "copper(II) sulfate", "sodium ascorbate", "sodium chloride", "water", "ethyl acetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with acetylene in the presence of copper(I) iodide and potassium tert-butoxide to form 2-chloro-4-ethynylpyridine.", "Step 2: 2-chloro-4-ethynylpyridine is reacted with trifluoromethyl iodide in the presence of copper(II) sulfate and sodium ascorbate to form 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine.", "Step 3: The crude product is purified by washing with water, extracting with ethyl acetate, and drying over sodium chloride.", "Step 4: The product is further purified by recrystallization from ethyl acetate.", "Step 5: The final product is obtained by treatment with sodium hydroxide and hydrochloric acid to remove any remaining impurities." ] }

CAS RN

1256824-61-9

Product Name

2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine

Molecular Formula

C8H3ClF3N

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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